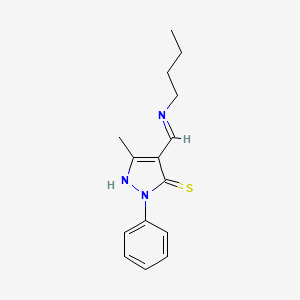
(E)-4-((butylamino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in scientific, medical, or industrial contexts.
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This could involve various chemical reactions, the use of catalysts, reaction conditions (temperature, pressure, etc.), and purification methods.Molecular Structure Analysis
Molecular structure analysis involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in a molecule and the lengths and types of chemical bonds.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes identifying the reactants and products, the type of reaction (e.g., substitution, addition, elimination), and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, optical activity, and reactivity. Techniques like chromatography and spectroscopy might be used.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
A study discusses the synthesis of N-confused porphyrin derivatives by reacting active methylene compounds with N-confused porphyrin, showcasing the utility of such compounds in synthesizing novel porphyrin derivatives which are important in catalysis and organic electronics (Xiaofang Li et al., 2011). This illustrates the role of pyrazole derivatives in facilitating complex organic reactions.
Material Science
In the field of material science, pyrazole derivatives have been explored for their potential in creating high molecular weight polymers in a green approach, without the use of volatile organic compounds (VOCs) (K. Hong et al., 2002). This highlights the environmental benefits and efficiency of using such compounds in polymer science.
Medicinal Chemistry
Although excluding information on drug use and dosage, it's noteworthy that pyrazole derivatives, similar to the compound , have been extensively studied for their antibacterial and antitumor properties. For instance, certain bioactive pyrazoles have been synthesized and evaluated for their antibacterial and antitumor activities, suggesting the potential medicinal applications of such compounds (W. Hamama et al., 2012).
Corrosion Inhibition
Pyrazol derivatives have also been investigated for their application in corrosion inhibition, an important area in industrial chemistry. For example, a study explores the green synthesis of pyrazol derivatives and their effectiveness as corrosion inhibitors for steel, highlighting the compound's potential in extending the life of industrial materials (Ambrish Singh et al., 2020).
Safety And Hazards
Information on safety and hazards would come from material safety data sheets (MSDS) and might include toxicity data, handling and storage precautions, and first aid measures.
Zukünftige Richtungen
Future directions could involve potential applications of the compound, further reactions it could undergo, or further studies needed to fully understand its properties or biological effects.
Eigenschaften
IUPAC Name |
4-(butyliminomethyl)-5-methyl-2-phenyl-1H-pyrazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3S/c1-3-4-10-16-11-14-12(2)17-18(15(14)19)13-8-6-5-7-9-13/h5-9,11,17H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRTUDLOJGKINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=CC1=C(NN(C1=S)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816481 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-4-((butylamino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

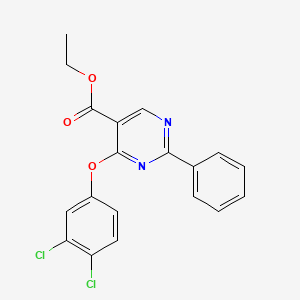
![Methyl 4-[(4-chloro-1,3-benzothiazol-7-yl)carbamoyl]benzoate](/img/structure/B2449836.png)
![3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal hydrazone](/img/structure/B2449838.png)
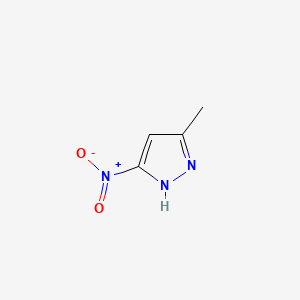
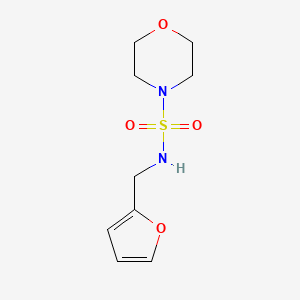
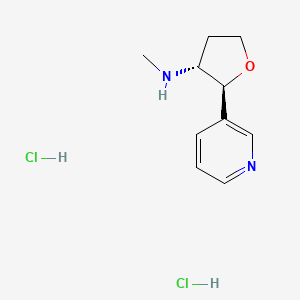
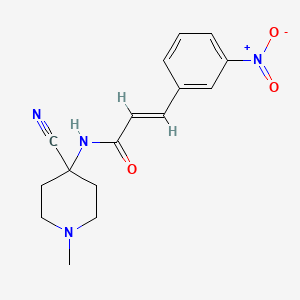
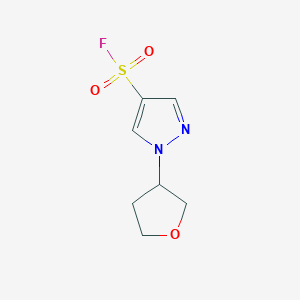
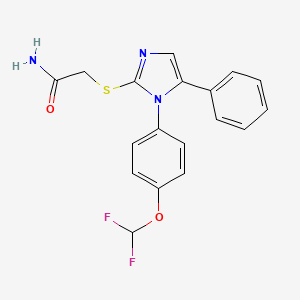
![[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B2449852.png)
![1-(2-ethyl-6-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B2449853.png)
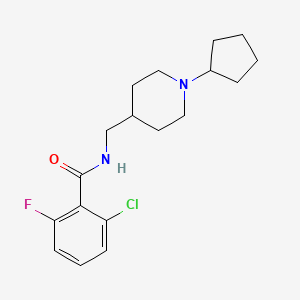
![2-((1-methyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2449855.png)
![1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2449856.png)